molecular formula C22H24N4O3 B2627586 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide CAS No. 894001-81-1

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2627586
CAS No.: 894001-81-1
M. Wt: 392.459
InChI Key: ZVCCHYWIZJXOKX-UHFFFAOYSA-N
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Description

The compound “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole is a key component of many biologically active compounds . The compound also contains a diethylamino group, a pyridinyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. The indole group in particular is a planar, aromatic system, which could have implications for the compound’s chemical reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the indole group, the diethylamino group, and the acetamide group. The indole group can undergo electrophilic substitution reactions . The diethylamino group could potentially act as a base or nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the diethylamino group could make the compound a weak base .

Scientific Research Applications

Biological Effects of Related Compounds

  • Biological and Toxicological Effects : A review on the biological effects of acetamide, formamide, and their derivatives highlights their commercial importance and the extensive data available on their biological consequences of exposure, underscoring the need for understanding the toxicological profiles of similar compounds (Kennedy, 2001).

Pharmacological Activities of Derivatives

  • Nootropic Drugs and CNS Disorders : Piracetam, a nootropic drug, and its derivatives have shown promising effects in the management and treatment of CNS disorders, indicating the therapeutic potential of cyclic compounds and acetamide derivatives in treating such conditions (Dhama et al., 2021).

Chemical Synthesis and Modification

  • Synthesis and Stereochemistry : Research on the stereochemistry of phenylpiracetam and its methyl derivative emphasizes the importance of structural analogs based on pharmacophores like pyrrolidin-2-one for developing effective CNS agents (Veinberg et al., 2015).
  • Metabolic Pathways and Effects : The metabolism of aspartyl moiety of aspartame, which involves hydrolysis to yield aspartic acid, phenylalanine, and methanol, provides an example of the metabolic pathways and potential incorporation into body constituents, which is relevant for understanding the metabolism of similar compounds (Ranney & Oppermann, 1979).

Therapeutic Potential and Applications

  • Anti-tubercular Activity : Investigations into the antitubercular activity of certain derivatives demonstrate the importance of structural modifications in enhancing the therapeutic efficacy against tuberculosis, suggesting a potential area of application for structurally similar compounds (Asif, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many indole-containing compounds, it could be interesting to investigate whether this compound has any biological activity .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-3-25(4-2)20(27)15-26-14-18(17-9-5-6-10-19(17)26)21(28)22(29)24-13-16-8-7-11-23-12-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCCHYWIZJXOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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